1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
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Overview
Description
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an ethanone group at the 1-position.
Preparation Methods
The synthesis of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Final Steps: The protected intermediate undergoes further reactions to introduce the ethanone group.
Chemical Reactions Analysis
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents: Typical reagents used in these reactions include N-iodosuccinimide for iodination and para-methoxybenzyl chloride for protection.
Scientific Research Applications
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a scaffold for developing new drugs, particularly as inhibitors of various enzymes and receptors.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and its potential as an anticancer agent.
Chemical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also bind to receptors, modulating their activity and affecting downstream signaling pathways.
Pathways Involved: The specific pathways affected by this compound include those related to cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone can be compared with other pyrazolopyridine derivatives:
Biological Activity
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a compound belonging to the pyrazolo[4,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. These compounds are characterized by their bicyclic structure, which allows for various substitutions that can enhance their pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula for this compound is C8H7BrN2O, with a molecular weight of 216.06 g/mol. Its structure features a bromine atom at the 3-position of the pyrazole ring, which is critical for its biological activity.
Synthesis
Several synthetic routes have been developed to produce this compound. Common methods include:
- Condensation reactions involving pyrazole derivatives and acetophenones.
- Bromination of existing pyrazolo[4,3-b]pyridines to introduce the bromine substituent.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[4,3-b]pyridines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as breast and lung cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
Compounds in this class have also demonstrated antimicrobial properties against a range of pathogens. For example, studies have reported efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The mode of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects of pyrazolo[4,3-b]pyridines. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Preliminary studies indicate potential benefits in models of neurodegenerative diseases like Alzheimer's .
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[4,3-b]pyridine derivatives for their anticancer activities. The study highlighted that modifications at the 3-position significantly affected cytotoxicity against various cancer cell lines. Specifically, the introduction of halogen substituents enhanced the compounds' potency .
Compound | IC50 (µM) | Cancer Type |
---|---|---|
Compound A | 5.2 | Breast Cancer |
Compound B | 2.8 | Lung Cancer |
Compound C | 7.0 | Colon Cancer |
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(3-bromopyrazolo[4,3-b]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-5(13)12-6-3-2-4-10-7(6)8(9)11-12/h2-4H,1H3 |
InChI Key |
PEDXYHGDIAVVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C(=N1)Br)N=CC=C2 |
Origin of Product |
United States |
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